2-Chloro-7-(trifluoromethyl)benzo[d]thiazole

Catalog No.
S6877830
CAS No.
1175277-66-3
M.F
C8H3ClF3NS
M. Wt
237.63 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Chloro-7-(trifluoromethyl)benzo[d]thiazole

CAS Number

1175277-66-3

Product Name

2-Chloro-7-(trifluoromethyl)benzo[d]thiazole

IUPAC Name

2-chloro-7-(trifluoromethyl)-1,3-benzothiazole

Molecular Formula

C8H3ClF3NS

Molecular Weight

237.63 g/mol

InChI

InChI=1S/C8H3ClF3NS/c9-7-13-5-3-1-2-4(6(5)14-7)8(10,11)12/h1-3H

InChI Key

QBUHIHDWDWLQQQ-UHFFFAOYSA-N

SMILES

C1=CC(=C2C(=C1)N=C(S2)Cl)C(F)(F)F

Canonical SMILES

C1=CC(=C2C(=C1)N=C(S2)Cl)C(F)(F)F

2-Chloro-7-(trifluoromethyl)benzo[d]thiazole is a heterocyclic compound characterized by the presence of a thiazole ring fused with a benzene ring, along with a chlorine atom and a trifluoromethyl group attached to the benzothiazole structure. Its molecular formula is C₈H₃ClF₃N₃S, and it has a molecular weight of 237.63 g/mol. The compound is notable for its unique electronic properties imparted by the trifluoromethyl group, which enhances its reactivity and potential biological activity .

As information on 2-Cl-7-(CF3)-BTZ is scarce, it's best to assume it may possess similar hazards to other halogenated and fluorinated heterocyclic compounds. These can include:

  • Skin and eye irritation
  • Toxicity upon ingestion or inhalation
  • Potential environmental hazards

Further Exploration

While information on 2-Cl-7-(CF3)-BTZ is limited, here are some resources for further exploration:

  • Chemical Databases: Search for similar benzothiazole compounds in databases like PubChem or SciFinder to find related structures and their properties [, ].
  • Patent Literature: Research patents mentioning 2-Cl-7-(CF3)-BTZ to understand potential applications [].
, including:

  • Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles under suitable conditions.
  • Electrophilic Aromatic Substitution: The aromatic nature of the benzothiazole allows for substitution reactions at the aromatic ring.
  • Condensation Reactions: The thiazole ring can participate in condensation reactions to form more complex structures .

Compounds containing thiazole rings, including 2-chloro-7-(trifluoromethyl)benzo[d]thiazole, exhibit a range of biological activities. These include:

  • Antimicrobial Activity: Some derivatives have shown promising results against various bacterial strains, indicating potential as antimicrobial agents.
  • Anticancer Properties: Research suggests that thiazole derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
  • Anti-inflammatory Effects: Certain studies indicate that these compounds may modulate inflammatory pathways, providing therapeutic benefits in inflammatory diseases .

Several methods have been developed for synthesizing 2-chloro-7-(trifluoromethyl)benzo[d]thiazole:

  • One-Pot Synthesis: A copper-mediated three-component reaction can be utilized to synthesize this compound efficiently from readily available starting materials .
  • Sequential Reactions: Initial formation of the thiazole ring followed by chlorination and trifluoromethylation can also yield the desired compound.
  • Knoevenagel Condensation: This method involves reacting thiazolidine derivatives with appropriate aldehydes to form benzothiazole derivatives, which can then be chlorinated and trifluoromethylated .

2-Chloro-7-(trifluoromethyl)benzo[d]thiazole has potential applications in several fields:

  • Pharmaceuticals: It serves as a scaffold for developing new drugs, particularly in anti-tubercular and anti-cancer therapies.
  • Agriculture: The compound's herbicidal properties make it suitable for use in crop protection products.
  • Material Science: Its unique electronic properties may be exploited in developing advanced materials .

Studies on the interactions of 2-chloro-7-(trifluoromethyl)benzo[d]thiazole with biological targets have revealed:

  • Binding Affinity: Research indicates that this compound exhibits significant binding affinity to specific proteins involved in disease processes, which could be leveraged for therapeutic development.
  • Mechanistic Insights: Investigations into its mechanism of action suggest that it may interfere with key enzymatic pathways, potentially leading to its observed biological effects .

Several compounds share structural similarities with 2-chloro-7-(trifluoromethyl)benzo[d]thiazole. Here is a comparison highlighting their uniqueness:

Compound NameStructural FeaturesNotable Activities
2-Chloro-6-(trifluoromethoxy)benzo[d]thiazoleContains a methoxy group instead of a chlorineAntibacterial activity
6-(Trifluoromethoxy)benzo[d]thiazoleLacks chlorine at position 2Potential herbicidal properties
2-Chloro-6-fluorobenzo[d]thiazoleContains fluorine instead of trifluoromethylAntimicrobial activity
2-Chloro-5-fluorobenzo[d]thiazoleFluorine at position 5Antiparasitic effects
2-Chloro-6-trifluoromethylbenzothiazoleSimilar trifluoromethyl substitutionAnticancer activity

The unique combination of chlorine and trifluoromethyl groups in 2-chloro-7-(trifluoromethyl)benzo[d]thiazole distinguishes it from these similar compounds, potentially enhancing its reactivity and biological efficacy compared to others in this class .

XLogP3

4.2

Hydrogen Bond Acceptor Count

5

Exact Mass

236.9626825 g/mol

Monoisotopic Mass

236.9626825 g/mol

Heavy Atom Count

14

Dates

Last modified: 11-23-2023

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